molecular formula C5H5NOS B14408096 3-Oxobut-1-en-2-yl thiocyanate CAS No. 83415-89-8

3-Oxobut-1-en-2-yl thiocyanate

Cat. No.: B14408096
CAS No.: 83415-89-8
M. Wt: 127.17 g/mol
InChI Key: VVIWGNSQHCOBGV-UHFFFAOYSA-N
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Description

3-Oxobut-1-en-2-yl thiocyanate is an organic compound that features both a thiocyanate group and an enone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobut-1-en-2-yl thiocyanate can be achieved through various methods. One common approach involves the thiocyanation of enones. For example, the reaction of an enone with thiocyanate salts in the presence of an oxidizing agent can yield the desired product . Another method involves the use of photo- and electrochemical thiocyanation reactions, which have been developed to introduce the thiocyanato group into organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of thiocyanation and enone chemistry can be applied. Industrial processes would likely involve scalable reaction conditions, such as the use of continuous flow reactors and optimized catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxobut-1-en-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce saturated thiocyanates .

Scientific Research Applications

3-Oxobut-1-en-2-yl thiocyanate has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Oxobut-1-en-2-yl thiocyanate exerts its effects involves the reactivity of the thiocyanate group and the enone moiety. The thiocyanate group can participate in nucleophilic substitution reactions, while the enone structure can undergo conjugate addition reactions. These interactions can lead to the formation of various products with different properties .

Comparison with Similar Compounds

Properties

CAS No.

83415-89-8

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

3-oxobut-1-en-2-yl thiocyanate

InChI

InChI=1S/C5H5NOS/c1-4(7)5(2)8-3-6/h2H2,1H3

InChI Key

VVIWGNSQHCOBGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)SC#N

Origin of Product

United States

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